5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyethyl-substituted piperazine ring, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorobenzene derivative.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a hydroxyethyl group, is attached via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolotriazoles in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((3,4-Dichlorophenyl)(4-(2-chloroethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
Compared to similar compounds, 5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to the presence of the hydroxyethyl group on the piperazine ring. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2S/c1-11-21-18-25(22-11)17(27)16(28-18)15(12-2-3-13(19)14(20)10-12)24-6-4-23(5-7-24)8-9-26/h2-3,10,15,26-27H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKXHNMBNQVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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